

Chemical Profile & Pharmacological Background of Torbafylline

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Compound Focus: Torbafylline

CAS No.: 105102-21-4

Cat. No.: S572447

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Torbafylline is an experimental small molecule drug belonging to the class of N-methylated xanthine derivatives [1]. Its pharmacological activity is primarily as a **phosphodiesterase (PDE) inhibitor**, specifically targeting the PDE4 enzyme subtypes A, B, and D [1] [2]. By inhibiting PDE4, it increases cellular cyclic AMP (cAMP) levels, subsequently activating the cAMP/EPAC/PI3K/Akt signaling pathway, which is responsible for its observed attenuation of burn-induced and cancer-induced skeletal muscle proteolysis [3] [2].

The table below summarizes its key chemical identifiers:

Property	Value
Generic Name	Torbafylline [1]
CAS Number	105102-21-4 [1] [3]
Molecular Formula	C ₁₆ H ₂₆ N ₄ O ₄ [1] [3]
Molecular Weight	338.2 g/mol (monoisotopic) [1] / 338.4 g/mol [3]
SMILES	CCO(C)N1C=NC2=C1C(=O)N(CCCCC(C)(C)O)C(=O)N2C [1]
Solubility (for analysis)	Soluble in DMSO (25 mg/mL, 73.88 mM) [3]

Proposed Sample Preparation & Analytical Method Development

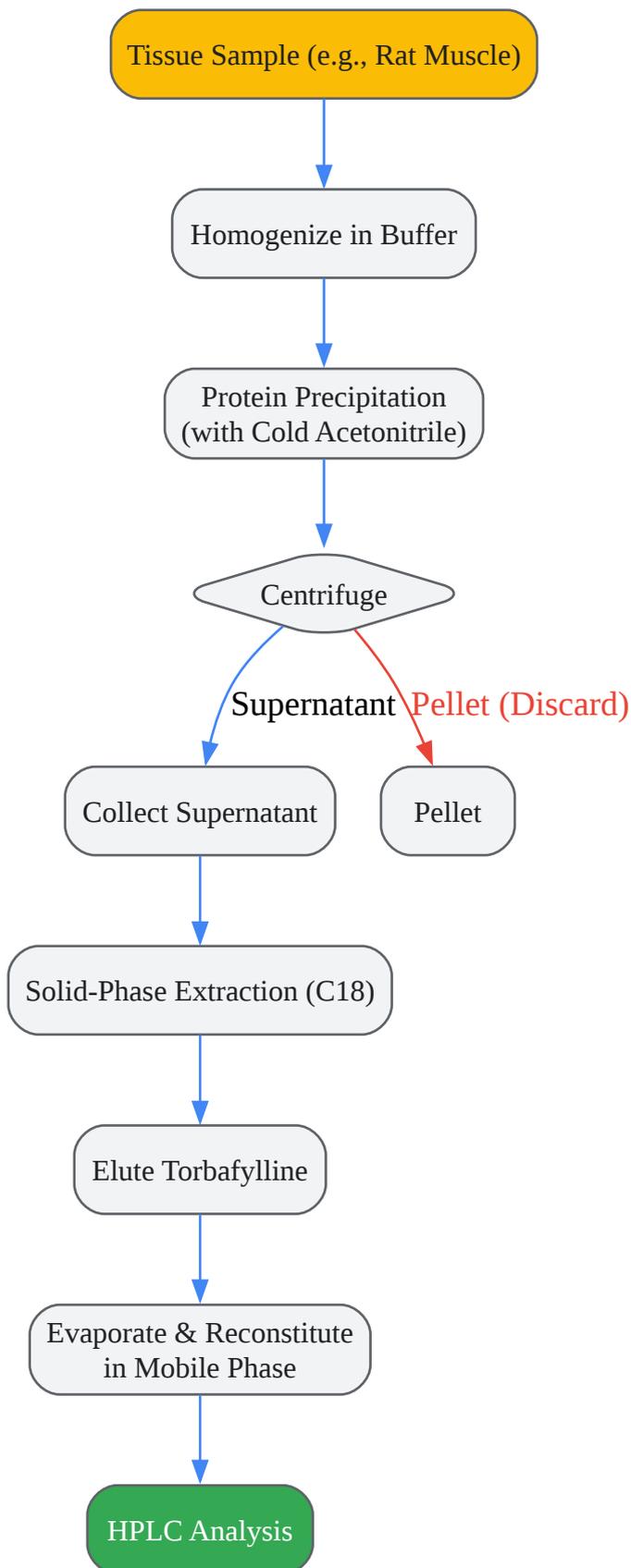
Since no direct method for **Torbafylline** was found, the following protocol is proposed based on standard practices for similar small molecules and general HPLC guidelines [4] [5] [6].

Sample Preparation Protocol

The goal of sample preparation is to provide a reproducible, homogenous solution free of interfering matrices and suitable for column injection [5].

- **Stock Solution Preparation:** Accurately weigh approximately 10 mg of **Torbafylline** reference standard and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with a suitable solvent such as **HPLC-grade methanol or dimethyl sulfoxide (DMSO)**, sonicating if necessary to ensure complete dissolution. This yields a primary stock solution of approximately 1 mg/mL [6].
- **Working Standard Preparation:** Perform serial dilutions of the stock solution with the mobile phase to prepare working standards for calibration. A suggested concentration range for building a calibration curve is **1-100 µg/mL**.
- **Sample Preparation (for biological matrices):** For complex matrices like plasma or tissue homogenates, a multi-step cleanup is crucial [4]. A suggested workflow for a rat skeletal muscle study would be:
 - **Homogenization:** Mechanically disrupt the tissue in a suitable buffer (e.g., phosphate-buffered saline) [4].
 - **Protein Precipitation:** Add a precipitant like cold acetonitrile (in a 2:1 or 3:1 ratio to homogenate), vortex mix, and centrifuge to remove proteins [4].
 - **Solid-Phase Extraction (SPE):** Pass the supernatant through a reversed-phase SPE cartridge (e.g., C18). After washing, elute the analyte with a solvent like methanol or acetonitrile [4] [5].
 - **Reconstitution:** Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase composition for HPLC analysis.

The following diagram illustrates the sample preparation workflow for a tissue sample:



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HPLC Method Development & Conditions

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.

- **Method Scouting:** Begin by scouting different C18 columns and mobile phase compositions. A buffer system, such as **ammonium acetate or phosphate buffer**, paired with an organic modifier like **acetonitrile or methanol**, is recommended [4] [6].
- **Proposed Initial Conditions:**
 - **Column:** ODS C18 (e.g., 150 mm × 4.6 mm, 5 μm) [6].
 - **Mobile Phase:** Ammonium acetate buffer (e.g., pH 3.0, adjusted with o-phosphoric acid) : Acetonitrile in a gradient or isocratic mode (e.g., 50:50 v/v) [6].
 - **Flow Rate:** 1.0 mL/min [6].
 - **Detection:** UV detector at **~257 nm** (a common λ_{max} for xanthine derivatives) [6].
 - **Injection Volume:** 20 μL [6].
 - **Column Temperature:** Ambient.

Analytical Method Validation Parameters

Once a method is developed, it must be validated as per ICH guidelines to ensure it is suitable for its intended purpose [7] [6]. The key parameters are summarized below.

| **Validation Parameter** | **Experimental Procedure & Acceptance Criteria** | | :--- | :--- | | **Linearity & Range** | Analyze ≥ 5 concentrations of **Torbafylline** (e.g., 50-150% of target). **Acceptance Criteria:** Correlation coefficient (r^2) ≥ 0.99 [7] [6]. | | **Accuracy (% Recovery)** | Spike placebo with known **Torbafylline** amounts at 80%, 100%, 120% levels. **Acceptance Criteria:** Mean recovery of **98-102%** [7] [8]. | | **Precision** | • **Repeatability:** Analyze six independent sample preparations. • **Intermediate Precision:** Perform analysis on different days/different analysts. **Acceptance Criteria:** %RSD of assay results $\leq 2.0\%$ [7] [6] [8]. | | **Specificity** | Demonstrate that the method can unequivocally assess the analyte in the presence of potential interferences like impurities, degradation products, or matrix components. There should be no interference at the retention time of **Torbafylline** [7] [8]. | | **Limit of Detection (LOD) / Quantitation (LOQ)** | • **LOD** = $3.3 \times (SD/S)$ • **LOQ** = $10 \times (SD/S)$ Where SD = standard deviation of the response, S = slope of the calibration curve [7]. | | **Robustness** | Deliberately vary method parameters (e.g., mobile phase pH ± 0.2 , temperature $\pm 2^\circ\text{C}$, flow rate ± 0.1 mL/min) and evaluate system suitability [7] [6]. |

Key Considerations for Researchers

- **Matrix Effects:** Be vigilant about matrix effects, especially in biological samples, which can cause ion suppression/enhancement and inaccurate quantification. Mitigation strategies include effective sample cleanup (e.g., SPE), sample dilution, or using a stable isotope-labeled internal standard [4].
- **Automation:** To accelerate method development, consider automated systems for column and solvent switching, which can scout numerous conditions without manual intervention [4].
- **Stability:** Conduct solution stability studies to ensure **Torbafylline** remains stable in the injection solvent during the entire analytical sequence [8].

Conclusion

This application note provides a foundational framework for analyzing **Torbafylline** by integrating its known chemical properties with robust HPLC practices. The proposed sample preparation and chromatographic conditions serve as a practical starting point. Subsequent **method optimization and full validation** as per the described parameters are essential to establish a reliable, accurate, and precise analytical method for this experimental compound in various matrices.

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